molecular formula C14H13NO2S B13358016 Benzyl 2-methylsulfanylpyridine-3-carboxylate

Benzyl 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B13358016
M. Wt: 259.33 g/mol
InChI Key: YSBIZTXPVGEISV-UHFFFAOYSA-N
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Description

Benzyl 2-(methylthio)nicotinate: is an organic compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a benzyl group attached to the nicotinic acid moiety, with a methylthio substituent at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(methylthio)nicotinate typically involves the esterification of nicotinic acid with benzyl alcohol in the presence of a suitable catalyst. The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of Benzyl 2-(methylthio)nicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzyl 2-(methylthio)nicotinate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of nicotinic acid derivatives on cellular processes. It may also serve as a probe to investigate the role of nicotinic acid receptors in various physiological functions.

Medicine: Benzyl 2-(methylthio)nicotinate has potential applications in the development of new drugs, particularly those targeting nicotinic acid receptors. Its vasodilatory properties make it a candidate for treating conditions such as peripheral vascular disease.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional group compatibility make it a versatile component in various chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(methylthio)nicotinate involves its interaction with nicotinic acid receptors. Upon binding to these receptors, the compound can induce vasodilation by promoting the release of nitric oxide, which relaxes the smooth muscles of blood vessels. This action is mediated through the activation of specific signaling pathways, including the cyclic GMP pathway.

Comparison with Similar Compounds

    Benzyl nicotinate: Lacks the methylthio group, primarily used as a vasodilator.

    Methyl nicotinate: Contains a methyl ester instead of a benzyl ester, also used for its vasodilatory effects.

    Ethyl nicotinate: Similar to methyl nicotinate but with an ethyl ester group.

Uniqueness: Benzyl 2-(methylthio)nicotinate is unique due to the presence of both the benzyl and methylthio groups, which confer distinct chemical and biological properties. The methylthio group enhances its reactivity and potential for further functionalization, while the benzyl group provides stability and lipophilicity, making it suitable for various applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

benzyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C14H13NO2S/c1-18-13-12(8-5-9-15-13)14(16)17-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3

InChI Key

YSBIZTXPVGEISV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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